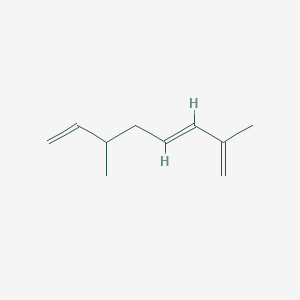
Isomyocorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of isomyocorene involves several steps. One common method is the catalytic hydrogenation of myrcene, a naturally occurring terpene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Isomyocorene undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Isomyocorene has several scientific research applications:
Wirkmechanismus
The mechanism of action of isomyocorene primarily involves its interaction with olfactory receptors in pollinators. The compound binds to specific receptors, triggering a behavioral response that leads to pollination . The molecular targets are the olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the attraction of pollinators .
Vergleich Mit ähnlichen Verbindungen
Isomyocorene is similar to other terpenes such as ocimene and myrcene. it is unique due to its specific structure and the presence of double bonds at distinct positions .
Ocimene: 3,7-dimethyl-1,3,6-octatriene, differs from this compound by the position of the double bonds.
Myrcene: 7-methyl-3-methylene-1,6-octadiene, has a different arrangement of double bonds and methyl groups.
These structural differences result in variations in their chemical reactivity and biological activity, making this compound a unique compound in its class .
Eigenschaften
CAS-Nummer |
6876-07-9 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(3E)-2,6-dimethylocta-1,3,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-7,10H,1-2,8H2,3-4H3/b7-6+ |
InChI-Schlüssel |
JWMIAIJDECOUIA-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C/C=C/C(=C)C)C=C |
Kanonische SMILES |
CC(CC=CC(=C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


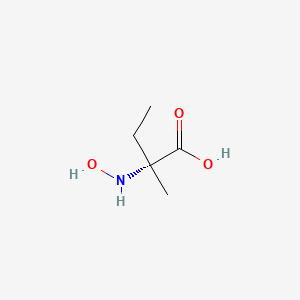
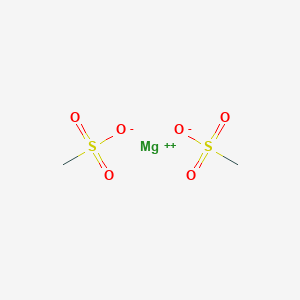
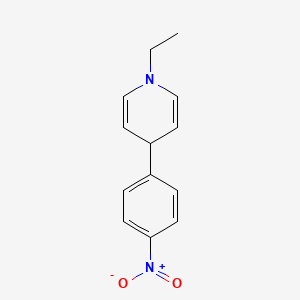
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
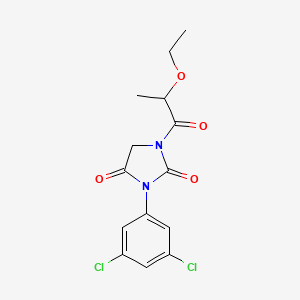

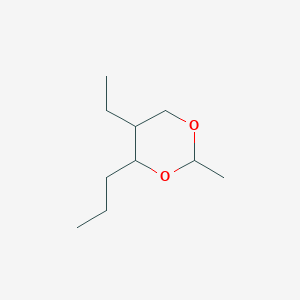
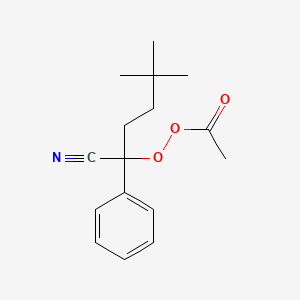
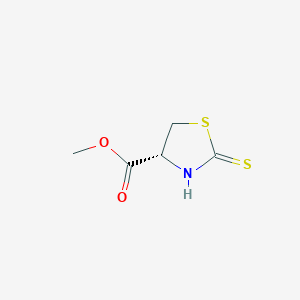
![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
